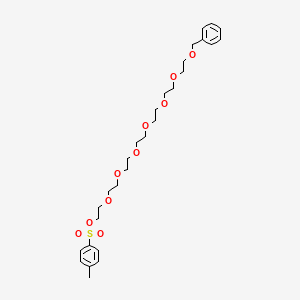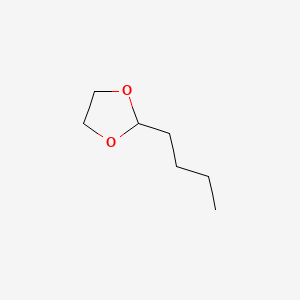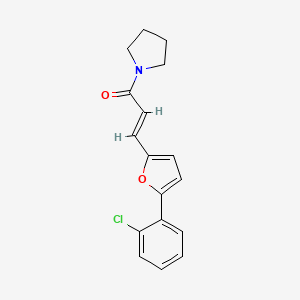
Benzyl-PEG7-Ots
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG7-Ots is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is part of the PEG class and is utilized for its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest. This enables the selective degradation of target proteins via the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG7-Ots typically involves the reaction of benzyl alcohol with PEG7 and p-toluenesulfonyl chloride (tosyl chloride). The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the tosylate ester. The reaction conditions generally include:
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature: Room temperature to 40°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as crystallization, distillation, or chromatography to ensure high purity
Quality Control: Rigorous testing to meet industry standards for purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-PEG7-Ots undergoes several types of chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: While less common, the benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Conditions: Reactions are typically carried out in polar aprotic solvents like DCM or THF, at room temperature to slightly elevated temperatures.
Major Products
Substitution Products: Depending on the nucleophile, products can include benzyl-PEG7-amines, benzyl-PEG7-thiols, etc.
Oxidation Products: Benzaldehyde or benzoic acid derivatives
Aplicaciones Científicas De Investigación
Benzyl-PEG7-Ots has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation pathways.
Biology: Helps in the targeted degradation of proteins, aiding in the study of protein function and cellular processes.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Used in the development of new drugs and therapeutic agents
Mecanismo De Acción
Benzyl-PEG7-Ots functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The compound connects an E3 ubiquitin ligase ligand to a ligand for the target protein. This brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl-PEG8-Ots: Another PEG-based linker with a similar structure but an additional ethylene glycol unit.
Benzyl-PEG6-Ots: Similar but with one less ethylene glycol unit.
Uniqueness
Benzyl-PEG7-Ots is unique due to its specific length and flexibility, making it suitable for a wide range of PROTAC applications. Its balance of hydrophilicity and hydrophobicity allows for efficient cellular uptake and target engagement .
Propiedades
Fórmula molecular |
C28H42O10S |
|---|---|
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H42O10S/c1-26-7-9-28(10-8-26)39(29,30)38-24-23-36-20-19-34-16-15-32-12-11-31-13-14-33-17-18-35-21-22-37-25-27-5-3-2-4-6-27/h2-10H,11-25H2,1H3 |
Clave InChI |
ACHKPXYSFNUERM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11938748.png)
![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11938754.png)

![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11938764.png)







